4-amino-1-imino-1lambda6-thian-1-one dihydrochloride
Description
4-amino-1-imino-1lambda6-thian-1-one dihydrochloride is a chemical compound with the molecular formula C5H13ClN2OS and a molecular weight of 184.68 g/mol . This compound is characterized by the presence of an amino group, an imino group, and a thian-1-one structure, making it a versatile molecule in various chemical reactions and applications.
Properties
CAS No. |
2624135-02-8 |
|---|---|
Molecular Formula |
C5H14Cl2N2OS |
Molecular Weight |
221.15 g/mol |
IUPAC Name |
1-imino-1-oxothian-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H12N2OS.2ClH/c6-5-1-3-9(7,8)4-2-5;;/h5,7H,1-4,6H2;2*1H |
InChI Key |
XXKLLTWWGLWTQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=N)(=O)CCC1N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thian-1-one derivative with an amine source in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride is scaled up using continuous flow reactors and automated systems. This ensures consistent quality and efficiency in the production process. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-imino-1lambda6-thian-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-amino-1-imino-1lambda6-thian-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-imino-1lambda6-thian-1-one: A closely related compound with similar structural features.
4-amino-1-imino-1lambda6-thian-1-one monohydrochloride: Another derivative with a different chloride content.
Uniqueness
4-amino-1-imino-1lambda6-thian-1-one dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Biological Activity
Overview
4-Amino-1-imino-1lambda6-thian-1-one dihydrochloride (CAS No. 2624135-02-8) is a sulfur-containing heterocyclic compound with potential biological activities. Its structure includes a thiazolidine-like moiety, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₅H₁₂N₂OS
Molecular Weight: 148.23 g/mol
SMILES Notation: C1CS(=N)(=O)CCC1N
InChIKey: LRISHIITPBUEJX-UHFFFAOYSA-N
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride. For instance, research on similar compounds has shown significant inhibition of cancer cell proliferation in vitro.
- Case Study 1: A study evaluated the effects of a related thiazolidine compound on lung adenocarcinoma (A549) and hepatoma (Bel7402) cell lines using the MTT assay. Results indicated a dose-dependent suppression of cell proliferation, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
The compound's structure suggests possible antimicrobial properties. Research into related thiazole and triazole derivatives has demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
- Case Study 2: A series of 4-amino-1,2,4-triazole derivatives were synthesized and tested for their ability to inhibit metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance. Some compounds showed potent inhibitory effects, indicating that modifications to the thianone structure could enhance antimicrobial efficacy .
The biological activity of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride is believed to involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer cell growth and bacterial resistance mechanisms. For example, inhibition of topoisomerase enzymes disrupts DNA replication, leading to apoptosis in cancer cells.
- Cell Cycle Arrest: Compounds related to this thianone have been reported to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for preventing tumor progression.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress, a contributing factor in cancer development.
Comparative Analysis
The following table summarizes the biological activities and characteristics of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride compared to structurally similar compounds:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 4-Amino-1-imino-1lambda6-thian-1-one dihydrochloride | Moderate | Potential | Enzyme inhibition, cell cycle arrest |
| 4-Amino-1,2,4-triazole derivatives | High | Strong against MBLs | Enzyme inhibition |
| Thiazolidine analogs | High | Moderate | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
